1-Azido-3-bromobenceno

Descripción general

Descripción

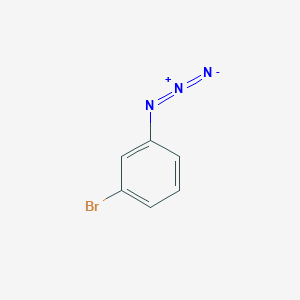

1-Azido-3-bromobenzene is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Azido-3-bromobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Azido-3-bromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-3-bromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bloques de construcción orgánicos

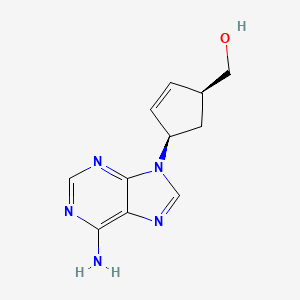

“1-Azido-3-bromobenceno” se utiliza como bloque de construcción orgánico en diversas síntesis químicas . Es un compuesto versátil que puede utilizarse para construir una amplia gama de moléculas orgánicas, contribuyendo al desarrollo de nuevos materiales y fármacos .

Síntesis de heterociclos

Los azidos orgánicos, como “this compound”, desempeñan un papel crucial en la síntesis de diversos heterociclos . Estos heterociclos incluyen anillos de cinco miembros con un heteroátomo, como los pirroles, y heterociclos con dos heteroátomos, como la pirazol, isoxazol, oxazol, tiazol, oxazina y pirimidina .

Reacciones en cascada

“this compound” puede utilizarse en reacciones en cascada de una sola olla para sintetizar diversos heterociclos a partir de los azidos orgánicos correspondientes . Este método proporciona una forma cómoda y eficiente de construir estructuras moleculares complejas .

Quimioselectividad en la catálisis

El grupo azido en “this compound” puede utilizarse en la catálisis quimioselectiva . Los catalizadores elegidos pueden favorecer la formación de enlaces C−H y C-N, que son cruciales en la síntesis de diversos compuestos orgánicos .

Reacción de cuatro componentes de Ugi

“this compound” puede participar en la reacción de cuatro componentes de Ugi . Este es un método poderoso para la síntesis de peptidomiméticos y otros compuestos orgánicos complejos .

Adición de Aza-Michael

El grupo azido en “this compound” puede participar en la adición de Aza-Michael . Esta reacción es una herramienta útil para la construcción de compuestos que contienen nitrógeno .

Reacciones de cicloadición [3+2]

“this compound” puede utilizarse en reacciones de cicloadición [3+2] . Este tipo de reacción se utiliza ampliamente en la síntesis de heterociclos de cinco miembros .

Aminación C-H

El grupo azido en “this compound” puede utilizarse para la aminación C-H . Esta reacción es una herramienta poderosa para la introducción de átomos de nitrógeno en moléculas orgánicas .

Mecanismo De Acción

Target of Action

Azides are generally known to react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (cuaac) to form 1,2,3-triazoles, a reaction widely used in bioconjugation .

Mode of Action

1-Azido-3-bromobenzene, like other azides, is likely to participate in click chemistry reactions, particularly the CuAAC . In this reaction, the azide group of 1-Azido-3-bromobenzene reacts with an alkyne in the presence of a copper catalyst to form a 1,2,3-triazole.

Biochemical Pathways

The compound’s azide group can be used to introduce a bio-orthogonal handle into molecules, enabling their tracking within biological systems .

Result of Action

Its azide group can be used for bioconjugation, allowing the tracking of biomolecules in a cellular context .

Action Environment

The action of 1-Azido-3-bromobenzene can be influenced by various environmental factors. For instance, the efficiency of its reaction with alkynes (CuAAC) can be affected by the presence of copper ions and the pH of the environment . Its stability might also be affected by temperature and light.

Safety and Hazards

1-Azido-3-bromobenzene is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It also causes damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .

Relevant Papers

Análisis Bioquímico

Biochemical Properties

1-Azido-3-bromobenzene plays a significant role in biochemical reactions, particularly in the field of click chemistry. It interacts with various enzymes, proteins, and other biomolecules through its azide group, which can participate in cycloaddition reactions. For instance, 1-Azido-3-bromobenzene can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction commonly used in bioconjugation and labeling of biomolecules . This interaction is highly specific and efficient, making 1-Azido-3-bromobenzene a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, 1-Azido-3-bromobenzene exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules via its azide group. This can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, 1-Azido-3-bromobenzene can induce changes in gene expression by interacting with transcription factors or other DNA-binding proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Azido-3-bromobenzene can change over time. The stability and degradation of 1-Azido-3-bromobenzene are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Azido-3-bromobenzene is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to 1-Azido-3-bromobenzene can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of 1-Azido-3-bromobenzene vary with different dosages in animal models. At low doses, 1-Azido-3-bromobenzene may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Toxic or adverse effects can occur at high doses, including cytotoxicity, organ damage, and systemic toxicity. These threshold effects are important considerations in the design of experiments and the interpretation of results.

Metabolic Pathways

1-Azido-3-bromobenzene is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of 1-Azido-3-bromobenzene, leading to the formation of reactive intermediates that can interact with other biomolecules . The metabolic flux and levels of metabolites can be affected by the presence of 1-Azido-3-bromobenzene, influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of 1-Azido-3-bromobenzene within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of 1-Azido-3-bromobenzene within specific cellular compartments . For example, 1-Azido-3-bromobenzene may be transported into the nucleus, where it can interact with DNA and other nuclear proteins, or it may accumulate in the cytoplasm, where it can affect cytosolic enzymes and signaling pathways.

Subcellular Localization

The subcellular localization of 1-Azido-3-bromobenzene is influenced by targeting signals and post-translational modifications. These mechanisms can direct 1-Azido-3-bromobenzene to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The activity and function of 1-Azido-3-bromobenzene can be affected by its localization, as different cellular compartments provide distinct microenvironments and interaction partners.

Propiedades

IUPAC Name |

1-azido-3-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKGUBBTVRHUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340016 | |

| Record name | 1-azido-3-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101-89-5 | |

| Record name | 1-Azido-3-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-azido-3-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-3-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that 1-azido-3-bromobenzene resulted in unsatisfactory yields (18%) when used in the Suzuki coupling reaction. What could be the reason for this low yield compared to the other aryl halides?

A1: The low yield of the Suzuki coupling reaction with 1-azido-3-bromobenzene [] could be attributed to the azide group's reactivity. Azides are known to participate in various side reactions under the palladium-catalyzed conditions used in Suzuki coupling. These side reactions could consume the starting material or lead to the formation of undesired byproducts, thus explaining the low yield of the desired 5-(3′-azidophenyl)-2,4-di-t-butoxypyrimidine. Further optimization of reaction conditions, such as using different palladium catalysts or ligands, might improve the yield.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)